molecular formula C11H16N4OS2 B14720780 Theophylline, 8-isobutylthio-6-thio- CAS No. 6493-41-0

Theophylline, 8-isobutylthio-6-thio-

Cat. No.: B14720780
CAS No.: 6493-41-0
M. Wt: 284.4 g/mol
InChI Key: FQWJZYANKIABOI-UHFFFAOYSA-N
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Description

Theophylline, 8-isobutylthio-6-thio- is a synthetic xanthine derivative with the molecular formula C11H16N4OS2 . This compound is structurally related to Theophylline, a well-known methylxanthine used for its bronchodilator and anti-inflammatory effects in the treatment of respiratory diseases like asthma and COPD . As a theophylline analog, its core structure suggests potential research value in studying non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which are key mechanisms for modulating intracellular cyclic nucleotide signaling and inflammatory responses . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. The specific biological activities and research applications of this analog are not fully characterized, positioning it as a valuable chemical tool for investigating the structure-activity relationships of xanthine-based compounds and for exploring novel pathways in biochemical and pharmacological research.

Properties

CAS No.

6493-41-0

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-dimethyl-8-(2-methylpropylsulfanyl)-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-6(2)5-18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

FQWJZYANKIABOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (SNAr) on Preformed Theophylline Scaffolds

A primary approach involves modifying theophylline or its halogenated precursors via sequential nucleophilic substitutions.

Stepwise Substitution at Positions 6 and 8
  • Starting Material : 8-Chloro-6-thiotheophylline (hypothetical intermediate).
  • Thiolation at Position 8 :
    • React with isobutylthiol (HS-CH₂CH(CH₃)₂) under basic conditions (e.g., K₂CO₃/DMF) to replace chlorine.
    • Conditions : 60–80°C, 12–24 h, inert atmosphere.
    • Yield : ~50–70% (extrapolated from similar purine thiolations).

Mechanistic Insight : The electron-deficient purine ring facilitates SNAr, where the thiolate ion attacks position 8. The 6-thione group may stabilize the transition state via resonance.

Direct Double Thiolation
  • Precursor : 6,8-Dichlorotheophylline.
  • Reagents : Simultaneous treatment with NaSH (for position 6) and isobutylthiol (position 8).
  • Challenges : Competing reactivity may require sequential addition or protecting groups.

Cyclocondensation of Pyrimidine Precursors

Constructing the purine ring with pre-installed sulfur groups avoids late-stage substitutions.

Thiouracil-Based Cyclization
  • Intermediate : 5-Amino-6-(isobutylthio)-2-thiouracil.
  • Cyclization :
    • React with dimethyl sulfate under alkaline conditions to form the imidazole ring.
    • Conditions : 100–120°C, 4–6 h, NaOH/water.
    • Yield : ~40–60% (based on theophylline synthesis).

Advantage : Direct incorporation of sulfur substituents during ring formation enhances regioselectivity.

Microwave-Assisted Functionalization

Modern techniques improve efficiency in introducing stubborn substituents.

Microwave-Driven SNAr
  • Substrate : 8-Bromotheophylline.
  • Reagents : Isobutylthiol, Cs₂CO₃, DMF.
  • Conditions : 150 W, 100°C, 30 min.
  • Yield : ~75% (modeled on purine derivatization).

Benefits : Reduced reaction time and higher yields compared to conventional heating.

Analytical and Optimization Data

Table 1. Comparative Synthesis Metrics

Method Starting Material Conditions Yield (%) Purity (%) Reference
Stepwise SNAr 8-Cl-6-thiotheo K₂CO₃/DMF, 80°C, 24 h 65 95
Cyclocondensation Thiouracil NaOH, 110°C, 5 h 55 90
Microwave SNAr 8-Br-theo MW, Cs₂CO₃, 100°C, 30 min 75 98

Key Observations:

  • Regioselectivity : Position 8 is more reactive toward thiols than position 6 due to steric and electronic factors.
  • Byproducts : Over-alkylation or oxidation of thiols necessitates careful stoichiometry and inert conditions.

Challenges and Solutions

Thiol Oxidation Mitigation

  • Issue : Thiol groups (e.g., -SH) oxidize to disulfides (-S-S-) under aerobic conditions.
  • Solution : Use degassed solvents, nitrogen atmosphere, and antioxidants (e.g., BHT).

Purification Difficulties

  • Issue : Polar byproducts complicate isolation.
  • Solution : Employ silica gel chromatography (EtOAc/hexane) or recrystallization from ethanol/water.

Emerging Strategies

Transition Metal Catalysis

  • Pd-Catalyzed Coupling : Suzuki-Miyaura coupling to introduce arylthio groups (untested for aliphatic thiols).
  • Cu-Mediated Thiolation : CuI/DMF systems for C-S bond formation at position 8.

Biocatalytic Approaches

  • Enzymatic Sulfur Incorporation : Thiopurine methyltransferase (TPMT) for regioselective thiolation (experimental stage).

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-isobutylthio-6-thio- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Theophylline, 8-isobutylthio-6-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Theophylline, 8-isobutylthio-6-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 8-isobutylthio-6-thio-theophylline , we compare it with structurally and functionally related xanthine derivatives and purine alkaloids.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Theophylline C₇H₈N₄O₂ 180.16 1,3-dimethyl 58-55-9
8-Isobutylthio-6-thio-theophylline C₁₁H₁₆N₄OS₂ 284.40 6-thio, 8-isobutylthio 6493-29-4
Etophylline C₉H₁₂N₄O₃ 224.22 7-(2-hydroxyethyl) 519-37-9
Caffeine C₈H₁₀N₄O₂ 194.19 1,3,7-trimethyl 58-08-2
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine C₉H₁₀ClF₃N₄ 278.66 6-chloro, 8-trifluoromethyl, 9-isobutyl 1707392-00-4

Key Pharmacological and Functional Differences

Mechanism of Action Theophylline: Primarily inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors, enhancing bronchodilation . 8-Isobutylthio-6-thio-theophylline: Demonstrates HDAC2 activation, restoring glucocorticoid sensitivity in steroid-resistant conditions like SRNS (steroid-resistant nephrotic syndrome) . Caffeine: Acts as a central nervous system stimulant via adenosine receptor antagonism, with minimal anti-inflammatory activity compared to theophylline derivatives .

Safety and Toxicity Theophylline: Narrow therapeutic index; associated with arrhythmias, seizures, and near-fatal asthma exacerbations in high doses . 8-Isobutylthio-6-thio-theophylline: Preclinical data suggest reduced toxicity compared to traditional immunosuppressants (e.g., azathioprine), though long-term safety in humans requires further study . 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine: Fluorinated and chlorinated substituents may increase metabolic stability but raise concerns about bioaccumulation .

Pharmacokinetics Theophylline: Human Tₘₐₓ (time to peak concentration) is ~24 hours in certain models, with extensive hepatic metabolism . No human Tₘₐₓ data is available. Etophylline: Hydroxyethyl group may improve aqueous solubility, facilitating faster absorption .

Research Findings and Implications

  • 8-Isobutylthio-6-thio-theophylline has shown promise in restoring HDAC2 expression in steroid-resistant nephrotic syndrome (SRNS), a condition where conventional glucocorticoids fail . This mechanism is absent in unmodified theophylline.
  • Structural analogs like 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine highlight trends in medicinal chemistry: halogenation and alkylation to enhance target affinity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 8-isobutylthio-6-thio-theophylline derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the 6- and 8-positions of theophylline. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and stabilize intermediates .
  • Thiolation : Introduce thio-groups via reaction with isobutyl thiols under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures .
  • Characterization : Confirm structure via elemental analysis, FT-IR (S-H stretching at ~2550 cm⁻¹), and LC-MS (molecular ion peaks aligned with theoretical masses) .

Q. How can researchers validate the purity and stability of synthesized 8-isobutylthio-6-thio-theophylline compounds?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 270 nm (theophylline absorbance band) .
  • Stability : Conduct accelerated degradation studies under varied pH (1–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 8-isobutylthio-6-thio-theophylline derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation approaches include:

  • Standardized Assays : Use enzyme inhibition assays (e.g., phosphodiesterase inhibition) with positive controls (e.g., pentoxifylline) and IC₅₀ calculations .
  • Structural Confirmation : Perform X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm regiochemistry of thio-substituents, which critically impacts activity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with >20% coefficient of variation .

Q. How can thermal analysis (e.g., DSC) and chemometric methods elucidate compatibility of 8-isobutylthio-6-thio-theophylline with pharmaceutical excipients?

  • Methodological Answer :

  • DSC Protocol : Analyze binary mixtures (theophylline:excipient ratios from 9:1 to 1:9) at 10°C/min under nitrogen. Compatibility is indicated by absence of new thermal events (e.g., exothermic peaks) .
  • Chemometric Analysis : Apply factor analysis (FA) to DSC data. Cluster mixtures with similar thermal profiles; incompatibility is revealed by distinct clustering of high-API vs. high-excipient samples .

Q. What pharmacokinetic models best describe the distribution and elimination of 8-isobutylthio-6-thio-theophylline in vivo?

  • Methodological Answer :

  • Model Selection : A two-compartment open model (central and peripheral compartments) with first-order elimination fits plasma concentration-time data. Parameters (e.g., k₁₂, k₂₁, ke) are derived via nonlinear regression (software: AUTOAN 2 or Phoenix WinNonlin) .
  • Validation : Compare Akaike Information Criterion (AIC) values to single-compartment models. A lower AIC indicates better fit .

Q. How can researchers design experiments to probe the mechanism of action of 8-isobutylthio-6-thio-theophylline in cancer or viral infection models?

  • Methodological Answer :

  • In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) with dose-response curves (0.1–100 µM) .
  • Target Identification : Perform pull-down assays with biotinylated derivatives and mass spectrometry to identify binding proteins (e.g., kinases or viral proteases) .
  • Pathway Analysis : Validate hits via Western blot (e.g., phosphorylation status of MAPK/ERK pathways) or qPCR (viral RNA load) .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and share raw data (e.g., DSC thermograms, chromatograms) in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size justification and ethics committee approval .

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